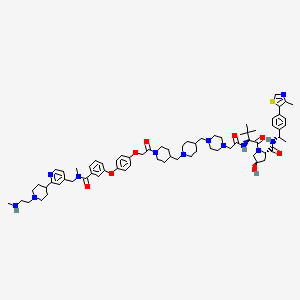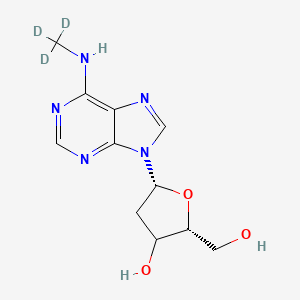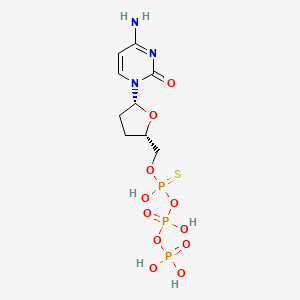
ddCTP|AS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxycytidine 5’-triphosphate (ddCTP) is a nucleoside analog used primarily in DNA sequencing. It is a modified form of deoxycytidine triphosphate (dCTP) where the 3’-hydroxyl group is replaced by a hydrogen atom, preventing the formation of phosphodiester bonds necessary for DNA chain elongation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ddCTP involves the chemical modification of deoxycytidineThe reaction conditions often require the use of phosphorylating agents and protective groups to ensure the correct formation of the triphosphate .
Industrial Production Methods: Industrial production of ddCTP involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the compound to achieve high purity levels, often exceeding 98%. The compound is then stored in aqueous solutions at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: ddCTP can undergo substitution reactions where the triphosphate group can be replaced by other functional groups.
Hydrolysis: The triphosphate group in ddCTP can be hydrolyzed to release pyrophosphate, which is a common reaction in biological systems
Common Reagents and Conditions:
Phosphorylating Agents: Used in the synthesis of ddCTP to introduce the triphosphate group.
Protective Groups: Employed to protect hydroxyl groups during synthesis
Major Products:
Dideoxycytidine Monophosphate (ddCMP): Formed during the hydrolysis of ddCTP.
Pyrophosphate: Released during the hydrolysis reaction
Applications De Recherche Scientifique
Chemistry:
DNA Sequencing: ddCTP is a crucial component in Sanger sequencing, where it acts as a chain-terminating inhibitor of DNA polymerase
Biology:
Genetic Research: Used in various genetic studies to determine DNA sequences and analyze genetic mutations
Medicine:
Antiviral Research: ddCTP is used in the study of antiviral drugs, particularly those targeting human immunodeficiency virus (HIV) reverse transcriptase
Industry:
Mécanisme D'action
ddCTP exerts its effects by incorporating into the growing DNA strand during replication. The absence of the 3’-hydroxyl group prevents the formation of phosphodiester bonds, leading to the termination of DNA chain elongation. This mechanism is particularly effective in inhibiting viral reverse transcriptase, making ddCTP a valuable tool in antiviral research .
Comparaison Avec Des Composés Similaires
- 2’,3’-Dideoxyadenosine 5’-triphosphate (ddATP)
- 2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP)
- 2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP)
Comparison: While all these compounds share a similar mechanism of action by terminating DNA chain elongation, ddCTP is unique in its specific incorporation into DNA sequences containing cytosine. This specificity makes it particularly useful in certain types of DNA sequencing and genetic studies .
Propriétés
Formule moléculaire |
C9H16N3O11P3S |
|---|---|
Poids moléculaire |
467.23 g/mol |
Nom IUPAC |
[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O11P3S/c10-7-3-4-12(9(13)11-7)8-2-1-6(21-8)5-20-26(19,27)23-25(17,18)22-24(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,27)(H2,10,11,13)(H2,14,15,16)/t6-,8+,26?/m0/s1 |
Clé InChI |
FLSKRJAIUMXFFN-YGUNDLDOSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
SMILES canonique |
C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)
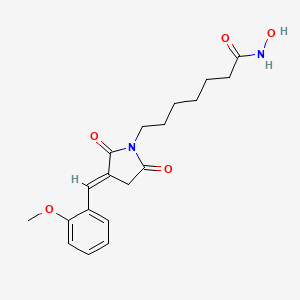


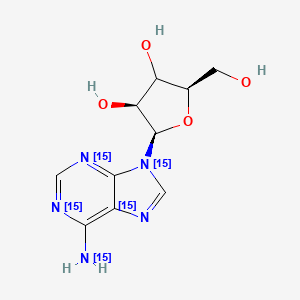

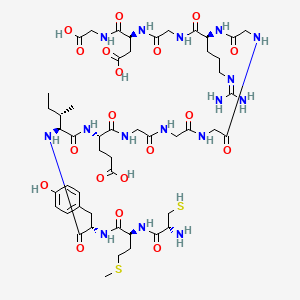
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
